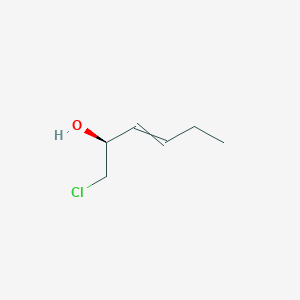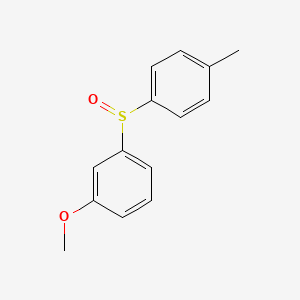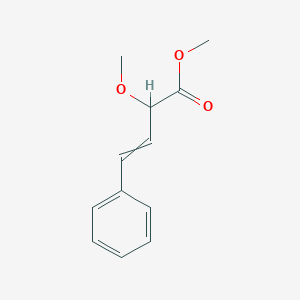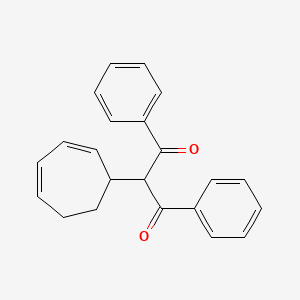![molecular formula C16H16N4OS B14191149 N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-01-4](/img/structure/B14191149.png)
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core substituted with a morpholin-4-yl group and a phenyl group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as condensation reactions, chlorination, and nucleophilic substitution . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for tuberculosis treatment . The inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core and show diverse pharmacological properties.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
917909-01-4 |
|---|---|
Molekularformel |
C16H16N4OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4OS/c1-2-4-14(20-6-8-21-9-7-20)13(3-1)19-15-12-5-10-22-16(12)18-11-17-15/h1-5,10-11H,6-9H2,(H,17,18,19) |
InChI-Schlüssel |
XKHXAPHXJVRGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)



![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)


![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)


